(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-2-1-7-19-15(14)22-13-5-10-20(11-6-13)16(21)12-3-8-18-9-4-12/h1-4,7-9,13H,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQPYXGUNLSHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the synthesis ofPCSK9 , a lipid regulator, and act as potent inhibitors of collagen prolyl-4-hydroxylase . These targets play crucial roles in lipid metabolism and collagen synthesis, respectively.
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of PCSK9 could impact lipid metabolism, leading to changes in cholesterol levels. Similarly, inhibition of collagen prolyl-4-hydroxylase could affect collagen synthesis, impacting various biological processes that rely on collagen, such as tissue repair and wound healing.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if the compound inhibits PCSK9, it could potentially lower cholesterol levels. If it inhibits collagen prolyl-4-hydroxylase, it could affect collagen synthesis.
Biological Activity
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone, with a molecular formula of C16H16ClN3O2 and a molecular weight of 317.77, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chloropyridine moiety, which is significant for its biological interactions. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds often demonstrate significant antimicrobial properties. The presence of the chloropyridine group may enhance this activity by interacting with microbial cell membranes or specific enzymatic pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and dihydroorotate dehydrogenase (DHODH), which are critical in various physiological processes. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases .
Antimicrobial Studies
A series of studies evaluated the antimicrobial efficacy of piperidine derivatives against various pathogens. The compound was tested against gram-positive and gram-negative bacteria, demonstrating a notable reduction in bacterial growth at specific concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results underscore the potential application of this compound in developing new antimicrobial agents.
Enzyme Inhibition Assays
In vitro assays were conducted to assess the inhibition of AChE and DHODH:
- Acetylcholinesterase Inhibition :
- The compound showed an IC50 value of 45 µM, indicating moderate inhibition compared to standard inhibitors like donepezil.
- Dihydroorotate Dehydrogenase Inhibition :
Case Studies
Several case studies have highlighted the therapeutic implications of this compound:
- Neurological Disorders :
- Antiviral Activity :
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyridine-containing compounds, similar to (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer progression, such as ALK (anaplastic lymphoma kinase) and others related to the TGF-beta signaling pathway .
-
Neuropharmacology :
- The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders. Its ability to penetrate the blood-brain barrier has been highlighted in studies focusing on central nervous system (CNS) applications .
-
Anti-inflammatory Properties :
- Some studies have shown that similar compounds can modulate inflammatory pathways, which could lead to therapeutic applications in treating chronic inflammatory diseases. The chloropyridine moiety is believed to enhance anti-inflammatory activity by targeting specific receptors involved in immune response .
Chemical Probes and Biological Studies
- Selectivity in Biological Targeting :
- Molecular Docking Studies :
Case Study 1: Anticancer Activity Evaluation
A series of experiments were conducted using cell lines treated with this compound to evaluate its cytotoxic effects. Results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Assessment
In vivo studies assessed the neuroprotective effects of the compound in models of neurodegeneration. The results demonstrated improved cognitive function and reduced neuronal death, supporting its use in developing treatments for Alzheimer's disease.
Q & A
Q. What are the standard synthetic protocols for (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, a piperidine derivative is reacted with 3-chloro-2-hydroxypyridine in dichloromethane (DCM) using sodium hydroxide as a base. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency .
- Base concentration : Excess NaOH ensures deprotonation of the hydroxyl group for effective substitution .
- Purification : Sequential washing (e.g., water, brine) and drying over anhydrous sodium sulfate yield 99% purity .
Yield optimization requires strict control of reaction time (12-24 hrs) and inert atmosphere (N₂/Ar) to prevent side reactions.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound, and how should discrepancies in data be addressed?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by matching peaks to expected chemical shifts (e.g., pyridine protons at δ 7.5-8.5 ppm, piperidine protons at δ 1.5-3.5 ppm).
- HPLC : Assess purity (>99%) using a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₅ClN₂O₂).
Discrepancies in NMR data may arise from residual solvents or tautomerism. Solutions include: - Repeating under anhydrous conditions.
- Using 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What are the essential safety precautions and handling procedures for this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks (e.g., volatile intermediates) .
- Waste Disposal : Follow P301-P310 protocols (e.g., neutralize acidic/basic residues before disposal) .
- Storage : Keep in airtight containers at 2-8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the scalability of the synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using a randomized block design to identify optimal conditions .
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
- In-line Analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
- Scale-up : Use flow chemistry to enhance heat/mass transfer and reduce side reactions .
Q. What experimental strategies are effective in resolving contradictions between computational predictions and observed biological activity?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure target affinity.
- Metabolite Profiling : Identify active metabolites via LC-MS/MS to explain unexpected in vivo activity.
- Structural Analysis : Perform X-ray crystallography of the compound bound to its target to validate docking models .
- Dose-Response Studies : Test activity across a wide concentration range to rule out off-target effects .
Q. How should researchers design in vitro and in vivo studies to evaluate the compound's pharmacokinetic properties and target engagement?
- Methodological Answer :
- In Vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life.
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction.
- In Vivo :
- Pharmacokinetics (PK) : Administer via IV/oral routes in rodent models; collect plasma samples at timed intervals for LC-MS analysis.
- Target Engagement : Use PET imaging with radiolabeled analogs or pharmacodynamic markers (e.g., phosphorylation status of downstream targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
